
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride, also known as BMMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BMMC is a derivative of morpholine, an organic compound commonly used in the synthesis of pharmaceuticals and agrochemicals. BMMC has been studied for its potential role as a neurotransmitter and as a tool in the study of neurological disorders.
Mécanisme D'action
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride acts as a selective agonist for the serotonin 5-HT7 receptor, which is known to be involved in regulating various physiological processes. Activation of the 5-HT7 receptor by (4-Butyl-morpholin-2-yl)methylamine dihydrochloride leads to the activation of intracellular signaling pathways, which ultimately leads to changes in cellular function. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to have a high affinity for the 5-HT7 receptor, making it a useful tool in the study of this receptor.
Biochemical and Physiological Effects:
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that (4-Butyl-morpholin-2-yl)methylamine dihydrochloride can modulate the release of various neurotransmitters, including dopamine and acetylcholine. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has several advantages for use in laboratory experiments. It is a selective agonist for the 5-HT7 receptor, making it useful for studying the function of this receptor. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride is also relatively easy to synthesize and purify, making it accessible to researchers. However, (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for the study of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride. One potential direction is the development of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride-based drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the long-term effects of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride and its potential toxicity. Finally, (4-Butyl-morpholin-2-yl)methylamine dihydrochloride could be used as a tool in the study of other G protein-coupled receptors and their associated signaling pathways.
Méthodes De Synthèse
The synthesis of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride involves the reaction of morpholine with butylamine in the presence of hydrochloric acid. The resulting product is purified through recrystallization to obtain the dihydrochloride salt form of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride. The synthesis of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride is a straightforward process that can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to act as a selective agonist for the serotonin 5-HT7 receptor, a G protein-coupled receptor that plays a role in regulating mood, cognition, and sleep. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has also been studied for its potential use as a tool in the study of neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
(4-butylmorpholin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-2-3-4-11-5-6-12-9(7-10)8-11;;/h9H,2-8,10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFYDPDORXNURG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCOC(C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

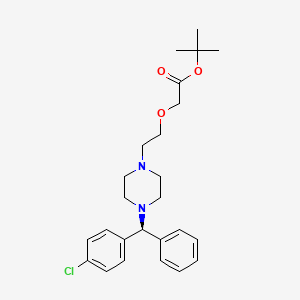
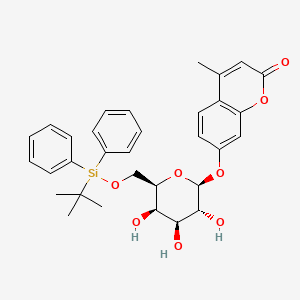
![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)


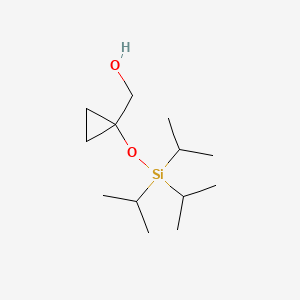
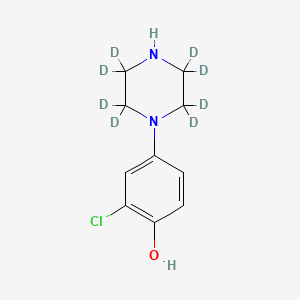
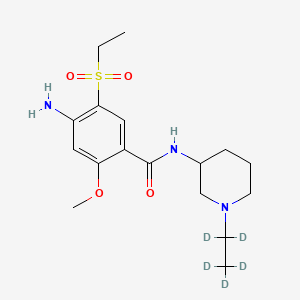
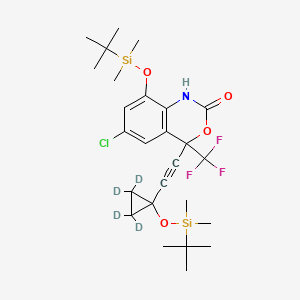
![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)
![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)
![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/no-structure.png)
![O-[(5Z)-tetradecenoyl]-L-carnitine](/img/structure/B587161.png)